3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid
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Overview
Description
The compound with the identifier “3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid” is a chemical substance listed in the PubChem database. PubChem is a comprehensive resource for chemical information, maintained by the National Center for Biotechnology Information (NCBI). This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that typically involve the use of reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its use in various applications. Industrial production methods often involve optimizing the reaction conditions to maximize yield and minimize costs. This may include the use of large-scale reactors, continuous flow processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Scientific Research Applications
3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be used to study biochemical pathways and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound may have distinct advantages or applications that set it apart. Some similar compounds include those with related chemical structures or functional groups.
Properties
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-12(2)17(15,16)10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVKAMOMPROOMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.